molecular formula C19H20N2O2 B247716 N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B247716
M. Wt: 308.4 g/mol
InChI Key: GDIXPQJPIUAZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. It has been studied extensively for its potential therapeutic applications in various medical fields.

Mechanism of Action

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide works by binding to the ghrelin receptor, which is found in the brain and stimulates the release of GH and IGF-1. This results in an increase in lean body mass, bone density, and muscle strength.
Biochemical and Physiological Effects
This compound has been shown to increase GH and IGF-1 levels in the body, which can lead to an increase in lean body mass, bone density, and muscle strength. It has also been shown to improve sleep quality and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide in lab experiments is that it can stimulate the release of GH and IGF-1 in a controlled manner, allowing researchers to study the effects of these hormones on various physiological processes. One limitation is that the effects of this compound may vary depending on the individual, making it difficult to draw definitive conclusions from studies.

Future Directions

Future research on N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide could focus on its potential therapeutic applications in treating conditions such as osteoporosis, obesity, and muscle wasting. It could also explore its potential to improve cognitive function and sleep quality in various populations. Additionally, further studies could investigate the long-term effects of this compound on overall health and well-being.

Synthesis Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide involves the reaction of 2-(4-methylphenoxy)acetic acid with 1-(2-aminoethyl)-1H-indole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide has been studied for its potential therapeutic applications in various medical fields, including osteoporosis, obesity, and muscle wasting. It has also been studied for its potential to improve cognitive function and sleep quality.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C19H20N2O2/c1-14-6-8-16(9-7-14)23-13-19(22)20-11-10-15-12-21-18-5-3-2-4-17(15)18/h2-9,12,21H,10-11,13H2,1H3,(H,20,22)

InChI Key

GDIXPQJPIUAZMD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NCCC2=CNC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCC2=CNC3=CC=CC=C32

solubility

4.9 [ug/mL]

Origin of Product

United States

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